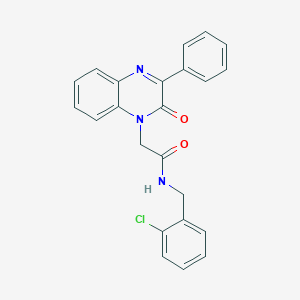

N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from quinoxaline derivatives. The general synthetic route involves:

- Formation of Quinoxaline Derivative : The initial step often includes the condensation of appropriate phenolic compounds with 1,2-diamines to form quinoxaline structures.

- Acetamide Formation : The quinoxaline intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.

- Chlorobenzyl Substitution : Finally, the chlorobenzyl group is introduced via nucleophilic substitution reactions.

Anticancer Properties

Research has shown that quinoxaline derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Quinoxaline Derivative | HCT-116 | 1.9 | |

| Quinoxaline Derivative | MCF-7 | 2.3 | |

| Doxorubicin | HCT-116 | 3.23 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds within this class have shown efficacy against various pathogens, including bacteria and fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of quinoxaline derivatives is often attributed to their ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells. Additionally, their ability to induce apoptosis in cancer cells has been a focal point of many studies.

Case Studies

Recent studies have explored the pharmacological potential of quinoxaline derivatives:

- Antiviral Activity : A study reported that a derivative showed significant inhibition of HIV replication with an EC50 value of 0.15 µg/mL, highlighting its potential as an antiviral agent .

- Inhibition of Enzymes : Another study evaluated several quinoxaline derivatives for their inhibitory effects on various enzymes involved in cancer progression, demonstrating IC50 values ranging from 3.50 to 56.40 µM against target enzymes .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has indicated that quinoxaline derivatives, including N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, quinoxaline derivatives have been shown to target specific pathways involved in cell proliferation and survival, making them promising candidates for cancer therapy .

1.2 Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antimicrobial activities. The compound has been evaluated against various bacterial strains, showing potential effectiveness as an antimicrobial agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Material Science Applications

2.1 Photocatalytic Properties

this compound has been investigated for its photocatalytic properties. Studies have shown that quinoxaline derivatives can act as effective photocatalysts in organic reactions under visible light irradiation. This application is particularly relevant in green chemistry, where the goal is to reduce energy consumption and improve reaction efficiency .

2.2 Corrosion Inhibition

Another application of this compound is in the field of corrosion inhibition for metals. Research indicates that quinoxaline derivatives can form protective layers on metal surfaces, thereby reducing corrosion rates in acidic environments. This property is crucial for prolonging the lifespan of metal components in various industrial applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the chlorobenzyl group and the quinoxaline core significantly influences its pharmacological properties. Modifications to these structural elements can enhance potency and selectivity against specific biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Chlorobenzyl Group | Enhances lipophilicity and cell membrane penetration |

| Quinoline Core | Critical for biological activity; influences binding affinity to targets |

| Acetamide Functional Group | May enhance solubility and bioavailability |

Case Studies

4.1 Study on Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinoxaline derivatives and assessed their cytotoxicity against various cancer cell lines. The study found that this compound exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as a lead compound for further development .

4.2 Evaluation as a Photocatalyst

A comprehensive evaluation published in Chemical Communications focused on the photocatalytic activity of quinoxaline derivatives under visible light conditions. The study demonstrated that this compound could effectively catalyze organic transformations, providing insights into its utility in sustainable chemistry practices .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c24-18-11-5-4-10-17(18)14-25-21(28)15-27-20-13-7-6-12-19(20)26-22(23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUPXWAFBSPFRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.